N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide N-Acetylmannosamine, also known as beta-mannac or β-mannac, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N-Acetylmannosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetylmannosamine has been found in human prostate and muscle tissues, and has also been primarily detected in feces. Within the cell, N-acetylmannosamine is primarily located in the cytoplasm. N-Acetylmannosamine participates in a number of enzymatic reactions. In particular, N-Acetylmannosamine can be biosynthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acylglucosamine 2-epimerase. In addition, N-Acetylmannosamine and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine; which is catalyzed by the enzyme bifunctional UDP-N-acetyl glucosamine 2-epimerase / N-acetylmannosamine kinase. In humans, N-acetylmannosamine is involved in the amino sugar metabolism pathway. N-Acetylmannosamine is also involved in several metabolic disorders, some of which include the tay-sachs disease pathway, the salla disease/infantile sialic Acid storage disease pathway, the sialuria or french type sialuria pathway, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway.
N-acetyl-beta-D-mannosamine is an N-acetyl-D-mannosamine having beta-configuration at its anomeric centre.
Brand Name: Vulcanchem
CAS No.: 7772-94-3
VCID: VC0116409
InChI: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol

N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS No.: 7772-94-3

Reference Standards

VCID: VC0116409

Molecular Formula: C8H15NO6

Molecular Weight: 221.21 g/mol

N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide - 7772-94-3

CAS No. 7772-94-3
Product Name N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
IUPAC Name N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1
Standard InChIKey OVRNDRQMDRJTHS-OZRXBMAMSA-N
Isomeric SMILES CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Physical Description Solid
Description N-Acetylmannosamine, also known as beta-mannac or β-mannac, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N-Acetylmannosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetylmannosamine has been found in human prostate and muscle tissues, and has also been primarily detected in feces. Within the cell, N-acetylmannosamine is primarily located in the cytoplasm. N-Acetylmannosamine participates in a number of enzymatic reactions. In particular, N-Acetylmannosamine can be biosynthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acylglucosamine 2-epimerase. In addition, N-Acetylmannosamine and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine; which is catalyzed by the enzyme bifunctional UDP-N-acetyl glucosamine 2-epimerase / N-acetylmannosamine kinase. In humans, N-acetylmannosamine is involved in the amino sugar metabolism pathway. N-Acetylmannosamine is also involved in several metabolic disorders, some of which include the tay-sachs disease pathway, the salla disease/infantile sialic Acid storage disease pathway, the sialuria or french type sialuria pathway, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway.
N-acetyl-beta-D-mannosamine is an N-acetyl-D-mannosamine having beta-configuration at its anomeric centre.
Synonyms 2-acetamido-2-deoxy-D-mannose
D-mannose, 2-(acetylamino)-2-deoxy-
N-acetyl-D-mannosamine
N-acetylmannosamine
N-acetylmannosamine, (D)-isomer
N-acetylmannosamine, (L)-isome
Reference 1.Schwarzkopf, M.,Knobeloch, K.P.,Rohde, E., et al. Sialylation is essential for early development in mice. Proceedings of the National Academy of Sciences of the United States of America 99(8), 5267-5270 (2002).
PubChem Compound 11096158
Last Modified Nov 11 2021
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